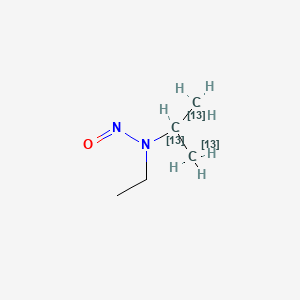
Eipna-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eipna-13C3, also known as N-Nitrosoethylisopropylamine-13C3, is a stable isotope-labeled compound. It is a derivative of N-Nitrosoethylisopropylamine (NEIPA), which is part of the nitrosamine family. Nitrosamines are known for their mutagenic properties and are often scrutinized in pharmaceutical and environmental contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eipna-13C3 involves the nitrosation of secondary amines. The primary pathway for nitrosamine formation is the reaction of a secondary amine with a nitrosating agent (NOx). This reaction is rapid at ambient temperature and faster at elevated temperatures . The specific synthetic route for this compound would involve the use of isotopically labeled precursors to incorporate the 13C3 label.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve stringent controls to ensure the purity and isotopic labeling of the final product. Techniques such as solid-phase extraction, liquid-liquid extraction, and sample filtration are often necessary to concentrate the sample and remove potential chromatographic interferences .
Analyse Des Réactions Chimiques
Types of Reactions
Eipna-13C3, like other nitrosamines, can undergo various chemical reactions, including:
Oxidation: Nitrosamines can be oxidized to form nitramines.
Reduction: They can be reduced to form secondary amines.
Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield nitramines, while reduction would yield secondary amines.
Applications De Recherche Scientifique
Eipna-13C3 has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Eipna-13C3 involves its interaction with biological molecules. Nitrosamines are known to be mutagenic, and their mechanism of action typically involves the formation of DNA adducts, leading to mutations. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Uniqueness
Eipna-13C3 is unique due to its isotopic labeling, which allows for its use in stable isotope-resolved metabolomics. This labeling provides a distinct advantage in tracing metabolic pathways and interactions in biological systems .
Propriétés
Formule moléculaire |
C5H12N2O |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
N-ethyl-N-(1,2,3-13C3)propan-2-ylnitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i2+1,3+1,5+1 |
Clé InChI |
VGGZTNNNXAUZLB-HWZQSFJSSA-N |
SMILES isomérique |
CCN([13CH]([13CH3])[13CH3])N=O |
SMILES canonique |
CCN(C(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




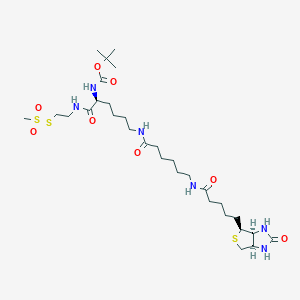
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)


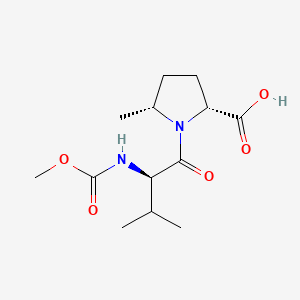

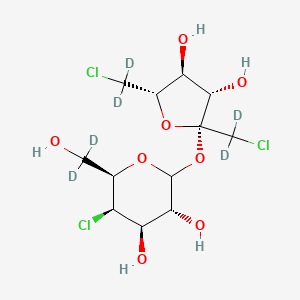
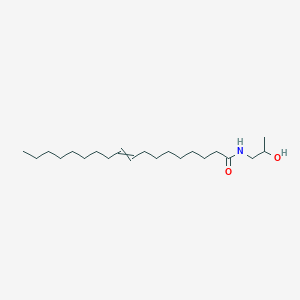

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)

